![molecular formula C11H9NO2 B13698112 5-Methylquinoline-3-carboxylic acid](/img/structure/B13698112.png)
5-Methylquinoline-3-carboxylic acid
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Overview
Description
5-Methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical structure, which consists of a benzene ring fused with a pyridine ring. The presence of a carboxylic acid group at the 3-position and a methyl group at the 5-position of the quinoline ring makes this compound a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. Green chemistry approaches, such as the use of ionic liquids and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinoline compounds .
Scientific Research Applications
The search results provide information on compounds related to "5-Methylquinoline-3-carboxylic acid" and their applications. While a direct match for the specific applications of "this compound" is not available, the results suggest its derivatives and related compounds have uses in antimicrobial, antitumor, and anti-AIDS agents , as inhibitors of Mycobacterium tuberculosis , and in dye preparation .
Antimicrobial, Antitumor, and Anti-AIDS Agents
8-methoxy-5-methylquinoline-3-carboxylic acid derivatives exhibit antibacterial, antitumor, and anti-AIDS virus activity, suggesting their potential as therapeutic agents . Specific examples include 7-(3-amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid and related compounds .
Mycobacterium tuberculosis Inhibitors
Arylated quinoline carboxylic acids (QCAs) have activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . Two QCA derivatives, 7i and 7m , have been identified as Mtb inhibitors, with QCA 7m showing better activity in DNA gyrase inhibition . Compound 7a , a 2-([1,1’-biphenyl]-4-yl) QCA with a methyl group at C-6, also demonstrates promising Mtb activity .
Dye Preparation
Derivatives of 3'-hydroxyquinophthalone-5-carboxylic acids are useful as dyes in various applications . These compounds can be prepared by condensing a trimellitic anhydride with a 3-hydroxy-2-methylquinoline-4-carboxylic acid .
Other potential applications
4-hydroxyquinoline-3-carboxylic acid derivatives can be potent inhibitors of Hepatitis B Virus replication . Experimental in vitro biological studies have confirmed that these compounds demonstrate high inhibition of HBV replication in 10 µM concentration .
Mechanism of Action
The mechanism of action of 5-Methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the methyl group at the 5-position.
2-Methylquinoline-3-carboxylic acid: Has a methyl group at the 2-position instead of the 5-position.
4-Methylquinoline-3-carboxylic acid: Has a methyl group at the 4-position.
Uniqueness
The presence of the methyl group at the 5-position in 5-Methylquinoline-3-carboxylic acid can influence its chemical reactivity and biological activity compared to other quinoline derivatives. This unique structural feature may enhance its potential as a therapeutic agent or industrial chemical .
Biological Activity
5-Methylquinoline-3-carboxylic acid (MQCA) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline ring with a carboxylic acid group at the 3-position and a methyl group at the 5-position. This unique structure influences its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.
Biological Activity
Antimicrobial Properties
Research indicates that MQCA exhibits notable antimicrobial activity. A study comparing various quinoline derivatives found that compounds with a methyl group at the 5-position generally showed enhanced potency against both gram-positive and gram-negative bacteria compared to their analogs without this modification .
Anticancer Activity
MQCA has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells, particularly in breast (MCF-7) and leukemia (K562) cell lines. The mechanism is believed to involve the induction of apoptosis and interference with cell cycle progression .
Toxicology and Safety
While exploring the biological activities, it is crucial to consider the safety profile of MQCA. Toxicological studies have reported varying levels of mutagenicity across different strains of bacteria, with some results indicating potential genotoxic effects at higher concentrations . The compound's LD50 values suggest moderate toxicity, which necessitates careful evaluation in therapeutic contexts.
The biological effects of MQCA are attributed to its interaction with specific molecular targets. For instance:
- Antimicrobial Mechanism : MQCA may inhibit nucleic acid synthesis in microorganisms, disrupting their replication processes.
- Anticancer Mechanism : It potentially affects pathways involved in cell division and apoptosis, leading to reduced viability in cancer cells .
Comparative Analysis with Related Compounds
To understand the uniqueness of MQCA, it is helpful to compare it with similar compounds:
Compound | Structural Feature | Biological Activity |
---|---|---|
This compound | Methyl group at 5-position | Enhanced antimicrobial and anticancer activity |
Quinoline-3-carboxylic acid | No methyl group | Lower biological activity |
2-Methylquinoline-3-carboxylic acid | Methyl group at 2-position | Varies; generally less active than MQCA |
4-Methylquinoline-3-carboxylic acid | Methyl group at 4-position | Similar activity but less potent than MQCA |
Case Studies
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Case Study on Antimicrobial Efficacy
A series of derivatives including MQCA were synthesized and tested against various bacterial strains. Results indicated that MQCA derivatives demonstrated superior efficacy compared to non-methylated analogs, highlighting the importance of the methyl substitution for enhanced activity . -
Case Study on Anticancer Potential
In a study examining the effects of MQCA on cancer cell lines, significant inhibition of cell proliferation was observed. The study emphasized the role of structural modifications in enhancing selectivity towards cancerous cells while minimizing effects on non-cancerous cells .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-10-9(7)5-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
GZWILZHJJPXANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=CC=C1)C(=O)O |
Origin of Product |
United States |
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